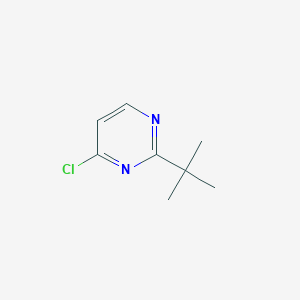

2-tert-Butyl-4-chloropyrimidine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-tert-butyl-4-chloropyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN2/c1-8(2,3)7-10-5-4-6(9)11-7/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJXFFDWYYFLYFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC=CC(=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50647969 | |

| Record name | 2-tert-Butyl-4-chloropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50647969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18436-67-4 | |

| Record name | 2-tert-Butyl-4-chloropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50647969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-tert-butyl-4-chloropyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on 2-tert-Butyl-4-chloropyrimidine: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and potential applications of 2-tert-Butyl-4-chloropyrimidine, a heterocyclic compound of interest in medicinal chemistry and drug discovery.

Chemical Identity and Physical Properties

2-tert-Butyl-4-chloropyrimidine is a substituted pyrimidine with the chemical formula C₈H₁₁ClN₂.[1] The presence of a bulky tert-butyl group and a reactive chlorine atom on the pyrimidine ring bestows upon it unique chemical characteristics. A summary of its key identifiers and physical properties is presented in Table 1. While some physical properties like a definitive boiling point have not been formally reported, estimations based on related compounds suggest it is a solid at room temperature with limited solubility in water but good solubility in organic solvents.

| Property | Value | Source |

| CAS Number | 18436-67-4 | [2] |

| Molecular Formula | C₈H₁₁ClN₂ | [1] |

| Molecular Weight | 170.64 g/mol | [3] |

| IUPAC Name | 2-(tert-butyl)-4-chloropyrimidine | [3] |

| SMILES | CC(C)(C)C1=NC=CC(Cl)=N1 | |

| Appearance | Solid (estimated) | |

| Melting Point | 81-85 °C (for the related 4,6-di-tert-butyl-2-chloropyrimidine) | |

| Boiling Point | 70-75 °C at 0.1 Torr | [4] |

| Solubility | Limited water solubility, good solubility in organic solvents (estimated) |

Chemical Structure

The structure of 2-tert-Butyl-4-chloropyrimidine consists of a pyrimidine ring substituted at the 2-position with a tert-butyl group and at the 4-position with a chlorine atom.

Structure:

Spectroscopic Data (Predicted)

¹H NMR: The proton NMR spectrum is expected to show a singlet for the tert-butyl protons, and signals for the aromatic protons on the pyrimidine ring. The electronegative nitrogen atoms and the chlorine atom will deshield the ring protons, causing them to appear at a lower field (higher ppm value) compared to benzene protons.[5]

-

tert-Butyl protons (9H): A singlet expected around δ 1.3-1.5 ppm.

-

Pyrimidine ring protons (2H): Doublets in the aromatic region, likely between δ 7.0 and 9.0 ppm.

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbons of the tert-butyl group and the pyrimidine ring. The carbons attached to the nitrogen and chlorine atoms will be significantly deshielded.

-

tert-Butyl carbons: One quaternary carbon and three equivalent methyl carbons.

-

Pyrimidine ring carbons: Four distinct signals for the ring carbons.

Synthesis

Detailed experimental protocols for the synthesis of 2-tert-Butyl-4-chloropyrimidine are not extensively published. However, general synthetic strategies for substituted chloropyrimidines can be adapted. A plausible synthetic approach involves the condensation of a suitable amidine with a β-dicarbonyl compound to form the pyrimidine ring, followed by chlorination.

A potential synthetic workflow is outlined below:

Caption: A potential synthetic workflow for 2-tert-Butyl-4-chloropyrimidine.

General Experimental Considerations for Synthesis of Substituted Chloropyrimidines:

-

Cyclocondensation: The reaction of an amidine with a β-dicarbonyl compound is a common method for pyrimidine ring formation. The choice of solvent and catalyst is crucial for optimizing the yield.

-

Chlorination: Phosphoryl chloride (POCl₃) is a frequently used reagent for the chlorination of hydroxypyrimidines to their corresponding chloropyrimidines. The reaction is often carried out at elevated temperatures.

Reactivity and Potential Applications in Drug Discovery

The chemical reactivity of 2-tert-Butyl-4-chloropyrimidine is largely dictated by the chloro substituent, which is susceptible to nucleophilic aromatic substitution (SₙAr) reactions. This makes the compound a valuable building block for the synthesis of a diverse range of pyrimidine derivatives.

The pyrimidine scaffold is a privileged structure in medicinal chemistry, with numerous approved drugs containing this heterocyclic core. The ability to modify the 4-position of 2-tert-Butyl-4-chloropyrimidine allows for the introduction of various functional groups to modulate biological activity.

Potential as Kinase Inhibitors: Chloropyrimidines have been identified as potential covalent inhibitors of kinases, where the chloro group acts as an electrophilic "warhead" that can react with a cysteine residue in the kinase active site.[6][7] This covalent modification can lead to potent and prolonged inhibition. The general mechanism of covalent inhibition is depicted below.

Caption: General mechanism of covalent kinase inhibition by a chloropyrimidine.

Experimental Protocols for Biological Evaluation

To assess the potential of 2-tert-Butyl-4-chloropyrimidine and its derivatives as drug candidates, a series of in vitro assays can be employed.

Kinase Inhibition Assay

A common method to evaluate the inhibitory activity of a compound against a specific kinase is a biochemical assay that measures the phosphorylation of a substrate.

Example Protocol: Luminescence-Based Kinase Assay

-

Reagent Preparation: Prepare solutions of the kinase, its specific substrate, ATP, and the test compound (2-tert-Butyl-4-chloropyrimidine) at various concentrations.

-

Kinase Reaction: In a multi-well plate, combine the kinase, substrate, and test compound. Initiate the reaction by adding ATP. Include appropriate controls (no inhibitor, no kinase).

-

Incubation: Incubate the plate at a controlled temperature to allow the phosphorylation reaction to proceed.

-

Detection: Add a detection reagent that produces a luminescent signal proportional to the amount of ATP remaining in the well.

-

Data Analysis: Measure the luminescence in each well using a plate reader. The percentage of kinase inhibition is calculated relative to the controls.

Cell Viability (Cytotoxicity) Assay

To determine the effect of the compound on cancer cell lines, a cell viability assay such as the MTT assay can be performed.

Example Protocol: MTT Assay

-

Cell Seeding: Plate cancer cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of 2-tert-Butyl-4-chloropyrimidine for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: Dissolve the formazan crystals by adding a solubilization solution.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength using a plate reader. The absorbance is proportional to the number of viable cells.

The following diagram illustrates a general workflow for evaluating the biological activity of a candidate compound.

Caption: General workflow for the biological evaluation of a potential drug candidate.

Conclusion

2-tert-Butyl-4-chloropyrimidine represents a valuable scaffold for the development of novel therapeutic agents, particularly kinase inhibitors. Its reactive chlorine atom allows for facile chemical modification, enabling the exploration of structure-activity relationships. Further investigation into its synthesis, detailed spectroscopic characterization, and comprehensive biological evaluation is warranted to fully elucidate its potential in drug discovery. This technical guide provides a foundational understanding for researchers and scientists interested in exploring the chemistry and biological applications of this promising heterocyclic compound.

References

- 1. 2-tert-butyl-4-chloropyrimidine [chemicalbook.com]

- 2. 2abiotech.net [2abiotech.net]

- 3. 2-tert-butyl-4-chloropyrimidine 97% | CAS: 18436-67-4 | AChemBlock [achemblock.com]

- 4. 4-TERT-BUTYL-2-CHLOROPYRIMIDINE | 66522-06-3 [m.chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

Synthesis of 2-tert-Butyl-4-chloropyrimidine: A Technical Guide to a Challenging Regioselective Transformation

For Immediate Release

[City, State] – [Date] – Researchers, scientists, and professionals in drug development now have access to an in-depth technical guide on the synthesis of 2-tert-Butyl-4-chloropyrimidine, a key building block in medicinal chemistry. This whitepaper details the significant regioselectivity challenges inherent in the functionalization of dichloropyrimidine precursors and outlines potential synthetic strategies based on established chemical principles.

The synthesis of 2-tert-Butyl-4-chloropyrimidine from dichloropyrimidines presents a formidable challenge due to the intrinsic reactivity of the pyrimidine ring. Nucleophilic substitution and cross-coupling reactions on 2,4-dichloropyrimidine overwhelmingly favor reaction at the C4 position. This guide provides a comprehensive overview of this regiochemical preference and explores potential methodologies to achieve the desired, yet elusive, C2-tert-butylation.

The Challenge of Regioselectivity

The pyrimidine core is a ubiquitous scaffold in pharmaceuticals, and the ability to selectively functionalize it at various positions is crucial for the development of new chemical entities. In the case of 2,4-dichloropyrimidine, the C4 position is more electron-deficient and sterically accessible than the C2 position, making it the preferred site for nucleophilic attack and cross-coupling reactions. While methods for achieving C2 selectivity have been developed for certain nucleophiles, such as specific amines and thiols, a direct and high-yielding protocol for the introduction of a bulky tert-butyl group at the C2 position remains a significant synthetic hurdle.

Potential Synthetic Pathways

This guide outlines two primary conceptual pathways for the synthesis of 2-tert-Butyl-4-chloropyrimidine, based on a thorough review of the existing literature.

Pathway 1: Direct C2-tert-Butylation of 2,4-Dichloropyrimidine

This approach aims to overcome the inherent C4 selectivity through the use of specific catalysts or reaction conditions. While no definitive protocol has been reported, the following strategies are proposed based on analogous reactions:

-

Transition Metal Catalysis: The use of a transition metal catalyst, potentially in conjunction with a specialized ligand, could modulate the electronic properties of the pyrimidine ring and direct the tert-butyl nucleophile to the C2 position. Iron-catalyzed alkylations of dichloropyrimidines have been reported for the C4 position, suggesting that exploration of other metals and ligand systems could yield the desired C2 isomer.

-

Low-Temperature Nucleophilic Substitution: The reaction of 2,4-dichloropyrimidine with a potent tert-butyl nucleophile, such as tert-butyllithium or a tert-butyl Grignard reagent, at very low temperatures could potentially influence the kinetic versus thermodynamic product distribution, favoring the less stable C2-substituted product.

Pathway 2: Multi-Step Synthesis with Regiocontrol

Given the difficulty of direct C2-tert-butylation, a multi-step approach that leverages the predictable reactivity of the dichloropyrimidine core may be more feasible.

Caption: A workflow for the development of a synthetic route to 2-tert-Butyl-4-chloropyrimidine.

Spectroscopic Data for 2-tert-Butyl-4-chloropyrimidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-tert-Butyl-4-chloropyrimidine. Due to the limited availability of experimentally-derived spectra in public databases, this guide presents predicted spectroscopic data based on computational models and analysis of structurally similar compounds. It also includes detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which can be applied to this and similar pyrimidine derivatives.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 2-tert-Butyl-4-chloropyrimidine. These values are computationally generated and should be considered as estimations. Experimental verification is recommended for precise characterization.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.6 | Doublet | 1H | H6 |

| ~7.4 | Doublet | 1H | H5 |

| ~1.4 | Singlet | 9H | -C(CH₃)₃ |

Predicted in CDCl₃. Chemical shifts are referenced to TMS (0 ppm).

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~175 | C2 |

| ~162 | C4 |

| ~158 | C6 |

| ~120 | C5 |

| ~38 | -C (CH₃)₃ |

| ~29 | -C(C H₃)₃ |

Predicted in CDCl₃. Chemical shifts are referenced to TMS (0 ppm).

Table 3: Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | C-H stretch (aromatic) |

| ~2970-2870 | Strong | C-H stretch (tert-butyl) |

| ~1600-1550 | Medium-Strong | C=N and C=C stretching (pyrimidine ring) |

| ~1470-1450 | Medium | C-H bend (tert-butyl) |

| ~1370 | Medium | C-H bend (tert-butyl, characteristic) |

| ~850-750 | Strong | C-Cl stretch |

Predicted for a liquid film or KBr pellet.

Table 4: Predicted Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 170/172 | ~3:1 | [M]⁺ (Molecular ion with ³⁵Cl and ³⁷Cl isotopes) |

| 155/157 | Moderate | [M - CH₃]⁺ |

| 114 | Moderate | [M - C(CH₃)₃]⁺ |

| 57 | High | [C(CH₃)₃]⁺ (tert-butyl cation) |

Predicted for Electron Ionization (EI) at 70 eV.

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data for pyrimidine derivatives like 2-tert-Butyl-4-chloropyrimidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

-

Weigh approximately 5-10 mg of the purified 2-tert-Butyl-4-chloropyrimidine.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

-

Vortex or sonicate the mixture until the solid is completely dissolved.

-

If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.

-

Cap the NMR tube securely and label it clearly.

2. ¹H NMR Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Acquire a standard 1D ¹H spectrum. Typical parameters for a 400 MHz spectrometer might include:

-

Pulse program: zg30

-

Number of scans: 16-64

-

Relaxation delay: 1.0 s

-

Acquisition time: 4.0 s

-

Spectral width: 20 ppm

-

3. ¹³C NMR Acquisition:

-

Following ¹H NMR acquisition, switch the spectrometer to the ¹³C channel.

-

Use a standard proton-decoupled ¹³C NMR pulse sequence (e.g., zgpg30).

-

Due to the lower natural abundance of ¹³C, a larger number of scans will be required. Typical parameters might include:

-

Number of scans: 1024 or more

-

Relaxation delay: 2.0 s

-

Spectral width: 240 ppm

-

Infrared (IR) Spectroscopy

1. Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid 2-tert-Butyl-4-chloropyrimidine sample directly onto the ATR crystal.

-

Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.

2. Data Acquisition:

-

Collect a background spectrum of the empty, clean ATR crystal.

-

Collect the sample spectrum.

-

Typically, spectra are collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

1. Sample Preparation (Electron Ionization - EI):

-

Prepare a dilute solution of 2-tert-Butyl-4-chloropyrimidine in a volatile organic solvent (e.g., methanol, dichloromethane) at a concentration of approximately 1 mg/mL.

-

Further dilute the stock solution to a final concentration of 1-10 µg/mL.

2. Data Acquisition (Gas Chromatography-Mass Spectrometry - GC-MS):

-

Chromatographic Conditions:

-

Column: A suitable capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Inlet Temperature: 250 °C.

-

Oven Program: Start at a suitable temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature (e.g., 280 °C) and hold for several minutes.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40-400.

-

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for obtaining and analyzing spectroscopic data for a chemical compound.

Caption: Workflow for Spectroscopic Analysis.

2-tert-Butyl-4-chloropyrimidine CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-tert-Butyl-4-chloropyrimidine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document details its chemical properties, synthesis, and potential applications, with a focus on its role as a versatile building block in the development of targeted therapeutics.

Core Properties of 2-tert-Butyl-4-chloropyrimidine

The fundamental physicochemical properties of 2-tert-Butyl-4-chloropyrimidine are summarized below.

| Property | Value | Reference |

| CAS Number | 18436-67-4 | |

| Molecular Formula | C₈H₁₁ClN₂ | |

| Molecular Weight | 170.64 g/mol | |

| IUPAC Name | 2-(tert-butyl)-4-chloropyrimidine | |

| SMILES | CC(C)(C)c1nccc(Cl)n1 |

Synthetic Protocols

The synthesis of 2-tert-Butyl-4-chloropyrimidine can be achieved through various synthetic routes. A plausible and efficient method involves the nucleophilic substitution of a tert-butyl group onto a di-chloropyrimidine scaffold. Below is a representative experimental protocol.

Synthesis of 2-tert-Butyl-4-chloropyrimidine via Nucleophilic Substitution

This protocol describes the synthesis of 2-tert-Butyl-4-chloropyrimidine from 2,4-dichloropyrimidine and a tert-butylating agent, such as tert-butyllithium.

Materials:

-

2,4-Dichloropyrimidine

-

tert-Butyllithium (in a suitable solvent like pentane or heptane)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and ethyl acetate for chromatography

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel is charged with 2,4-dichloropyrimidine and anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere. The solution is cooled to -78 °C using a dry ice/acetone bath.

-

Addition of tert-Butyllithium: A solution of tert-butyllithium in pentane or heptane is added dropwise to the cooled solution of 2,4-dichloropyrimidine via the dropping funnel over a period of 30-60 minutes, ensuring the internal temperature is maintained below -70 °C.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the consumption of the starting material.

-

Quenching: Upon completion, the reaction is carefully quenched at -78 °C by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Work-up: The reaction mixture is allowed to warm to room temperature. The aqueous layer is separated, and the organic layer is washed sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford pure 2-tert-Butyl-4-chloropyrimidine.

Applications in Drug Discovery

The pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs. The introduction of a bulky tert-butyl group and a reactive chloro substituent makes 2-tert-Butyl-4-chloropyrimidine a valuable intermediate for the synthesis of novel bioactive molecules. The chlorine atom at the 4-position is susceptible to nucleophilic aromatic substitution (SNAr) and cross-coupling reactions, allowing for the introduction of a wide range of functional groups.

Role as a Kinase Inhibitor Scaffold

Derivatives of chloropyrimidines have been explored as inhibitors of various protein kinases, which are key targets in oncology and inflammatory diseases. The 2-tert-butyl group can provide steric hindrance that may contribute to selective binding to the target kinase, while the 4-position serves as a handle for introducing moieties that can interact with specific residues in the kinase active site.

Below is a conceptual workflow for the development of a kinase inhibitor using 2-tert-Butyl-4-chloropyrimidine as a starting material.

Caption: Workflow for Kinase Inhibitor Drug Discovery.

Potential Anti-Cancer Activity

Substituted pyrimidines are known to exhibit anti-cancer properties through various mechanisms, including the inhibition of signaling pathways crucial for cancer cell proliferation and survival. For instance, the Bcl-2 family of proteins and Survivin are key regulators of apoptosis (programmed cell death), and their inhibition is a validated strategy in cancer therapy. While not directly demonstrated for 2-tert-Butyl-4-chloropyrimidine, its derivatives could be designed to target such anti-apoptotic proteins.

The following diagram illustrates a simplified signaling pathway where a hypothetical inhibitor derived from 2-tert-Butyl-4-chloropyrimidine could induce apoptosis in cancer cells.

Caption: Hypothetical Mechanism of Anti-Cancer Activity.

Reactivity of the Chlorine Atom in 2-tert-Butyl-4-chloropyrimidine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the chlorine atom in 2-tert-Butyl-4-chloropyrimidine, a key heterocyclic building block in medicinal chemistry and drug development. The document details the substrate's reactivity in fundamental organic reactions, including nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira coupling. The guide summarizes available quantitative data, provides detailed experimental protocols for key transformations, and utilizes Graphviz diagrams to illustrate reaction pathways and experimental workflows. This information is intended to assist researchers in designing synthetic routes and exploring the chemical space around the 2-tert-butylpyrimidine scaffold.

Introduction

The pyrimidine nucleus is a privileged scaffold in a vast array of biologically active compounds and approved pharmaceuticals. The strategic functionalization of the pyrimidine ring is a cornerstone of medicinal chemistry, allowing for the fine-tuning of physicochemical and pharmacological properties. 2-tert-Butyl-4-chloropyrimidine serves as a versatile intermediate, with the chlorine atom at the C4-position acting as a reactive handle for the introduction of diverse functionalities.

The electron-deficient nature of the pyrimidine ring, a consequence of the two electronegative nitrogen atoms, renders the chloro-substituent susceptible to nucleophilic attack. Generally, for 2,4-disubstituted pyrimidines, the C4-position is more activated towards both nucleophilic substitution and oxidative addition in cross-coupling reactions compared to the C2-position.[1][2][3][4] This guide will explore the practical implications of this reactivity profile.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the C4-position of 2-tert-Butyl-4-chloropyrimidine readily undergoes nucleophilic aromatic substitution with a variety of nucleophiles, including amines, alcohols, and thiols. The reaction proceeds through a Meisenheimer intermediate, and the rate is influenced by the nucleophilicity of the attacking species, the solvent, and the temperature.

Amination

The reaction with primary and secondary amines is a common method for the synthesis of 4-aminopyrimidine derivatives. These reactions are typically carried out in a polar aprotic solvent in the presence of a non-nucleophilic base to scavenge the HCl byproduct.

Table 1: Representative Conditions for SNAr Amination of 4-Chloropyrimidines

| Entry | Nucleophile | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1 | 4-Aminobenzoic acid tert-butyl ester | tert-Butanol | N,N-Diisopropylethylamine | 80 | 4 | High (Isomer Mixture) | [5] |

| 2 | Various Amines | Propanol | Triethylamine | 120-140 (MW) | 0.25-0.5 | 54 (for 4-Methylpiperazine) | [6] |

Experimental Protocol: General Procedure for Amination

To a solution of the 2-tert-butyl-4-chloropyrimidine (1.0 equiv.) in a suitable solvent (e.g., DMF, NMP, or an alcohol like propanol), the amine nucleophile (1.1-1.5 equiv.) and a base (e.g., triethylamine or DIPEA, 1.5-2.0 equiv.) are added.[6] The reaction mixture is then heated to a temperature typically ranging from 80 to 120 °C and stirred for 2 to 24 hours, with the progress monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, worked up with water and an organic solvent, and the product is purified by crystallization or column chromatography. Microwave-assisted procedures can significantly shorten reaction times.[6]

Experimental workflow for SNAr amination.

Palladium-Catalyzed Cross-Coupling Reactions

The chlorine atom of 2-tert-Butyl-4-chloropyrimidine is an excellent electrophilic partner in a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between 2-tert-Butyl-4-chloropyrimidine and aryl or vinyl boronic acids or their esters. The reaction typically employs a palladium catalyst, a phosphine ligand, and a base.

Table 2: Representative Conditions for Suzuki-Miyaura Coupling of 4-Chloropyrimidines

| Entry | Boronic Acid | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time | Yield (%) | Reference |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (0.5) | PPh₃ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 (MW) | 15 min | 81 | [7] |

| 2 | Various arylboronic acids | Pd₂(dba)₃/P(t-Bu)₃ | P(t-Bu)₃ | KF | THF | 50 | Overnight | Moderate | [8] |

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

In a reaction vessel, 2-tert-butyl-4-chloropyrimidine (1.0 equiv.), the boronic acid or ester (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.5-5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 equiv.) are combined in a suitable solvent system (e.g., 1,4-dioxane/water).[7] The mixture is degassed and then heated, often under microwave irradiation, to a temperature typically between 80 and 120 °C. Reaction progress is monitored by TLC or LC-MS. After completion, the reaction mixture is subjected to an aqueous workup, extracted with an organic solvent, and the crude product is purified by chromatography.

Catalytic cycle for Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination

For the coupling of less nucleophilic amines or when SNAr conditions are not suitable, the Buchwald-Hartwig amination offers a powerful alternative for the formation of C-N bonds. This reaction requires a palladium catalyst, a suitable phosphine ligand, and a strong base.

Table 3: Representative Conditions for Buchwald-Hartwig Amination of Aryl Chlorides

| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | Morpholine | Pd₂(dba)₃ (1) | Xantphos (2) | NaOtBu | Toluene | 100 | 16-24 | >95 | [9] |

| 2 | Piperidine | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 12-24 | 70-95 | [9] |

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

In an oven-dried Schlenk tube under an inert atmosphere, 2-tert-butyl-4-chloropyrimidine (1.0 equiv.), the amine (1.1-1.5 equiv.), a palladium source (e.g., Pd₂(dba)₃, 1-5 mol%), a phosphine ligand (e.g., Xantphos or a biarylphosphine, 2-10 mol%), and a strong base (e.g., NaOtBu or K₃PO₄, 1.4-2.0 equiv.) are combined in an anhydrous, deoxygenated solvent such as toluene or dioxane.[9] The reaction is heated, typically between 80 and 120 °C, until the starting material is consumed as monitored by TLC or LC-MS. The reaction is then cooled, filtered through a pad of celite to remove the catalyst, and subjected to an aqueous workup. The product is isolated after extraction and purification by chromatography.

Catalytic cycle for Buchwald-Hartwig amination.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between 2-tert-Butyl-4-chloropyrimidine and a terminal alkyne. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.

Table 4: Representative Conditions for Sonogashira Coupling of Aryl Halides

| Entry | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | DMF | 80-100 | 6-12 | 60-88 | [9] |

| 2 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (5) | DIPEA | THF | 60-80 | 8-16 | 70-90 | [9] |

Experimental Protocol: General Procedure for Sonogashira Coupling

To a solution of 2-tert-butyl-4-chloropyrimidine (1.0 equiv.) and the terminal alkyne (1.1-1.5 equiv.) in a degassed solvent such as DMF or THF, a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, 1-5 mol%), a copper(I) salt (e.g., CuI, 5-10 mol%), and an amine base (e.g., triethylamine or DIPEA, 2.0-3.0 equiv.) are added under an inert atmosphere.[9] The reaction mixture is stirred at a temperature ranging from room temperature to 100 °C until completion. The reaction is then quenched, and the product is isolated through extraction and purified by column chromatography.

Catalytic cycles for Sonogashira coupling.

Conclusion

2-tert-Butyl-4-chloropyrimidine is a valuable and reactive building block for the synthesis of a wide range of functionalized pyrimidine derivatives. The chlorine atom at the C4-position demonstrates predictable and versatile reactivity, readily participating in nucleophilic aromatic substitution and various palladium-catalyzed cross-coupling reactions. This guide provides a foundational understanding of its reactivity, offering researchers and drug development professionals the necessary information to effectively utilize this scaffold in the design and synthesis of novel molecules with potential therapeutic applications. Further optimization of the general protocols provided herein will likely be necessary for specific substrate combinations to achieve optimal results.

References

- 1. benchchem.com [benchchem.com]

- 2. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]

- 3. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. US8334383B2 - Regioselective preparation of substituted pyrimidines - Google Patents [patents.google.com]

- 6. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

2-tert-Butyl-4-chloropyrimidine: A Versatile Scaffold for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural and synthetic molecules with a broad spectrum of biological activities. Among the vast chemical space of pyrimidine derivatives, 2-tert-Butyl-4-chloropyrimidine stands out as a key building block for the synthesis of targeted therapeutics. The presence of a reactive chlorine atom at the 4-position and a sterically influential tert-butyl group at the 2-position provides a unique combination of properties for the strategic design of novel drug candidates. This technical guide explores the synthesis, key reactions, and potential research applications of 2-tert-Butyl-4-chloropyrimidine, with a particular focus on its role in the development of kinase inhibitors.

Synthesis of 2-tert-Butyl-4-chloropyrimidine

The synthesis of 2-tert-Butyl-4-chloropyrimidine can be achieved through a two-step process starting from readily available precursors. The initial step involves the synthesis of the corresponding hydroxypyrimidine, which is subsequently chlorinated.

Proposed Synthetic Pathway

A plausible synthetic route involves the condensation of an appropriate amidine with a β-ketoester to form the pyrimidine ring, followed by chlorination.

Caption: Proposed synthesis of 2-tert-Butyl-4-chloropyrimidine.

Experimental Protocols

Step 1: Synthesis of 2-tert-Butyl-4-hydroxypyrimidine

This procedure is adapted from general methods for pyrimidine synthesis.[1]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.

-

Addition of Reagents: To the sodium ethoxide solution, add pivalamidine hydrochloride followed by the dropwise addition of ethyl acetoacetate at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid).

-

Isolation: The precipitated product, 2-tert-Butyl-4-hydroxypyrimidine, is collected by filtration, washed with cold ethanol, and dried under vacuum.

Step 2: Synthesis of 2-tert-Butyl-4-chloropyrimidine

This protocol is based on general procedures for the chlorination of hydroxypyrimidines.[2]

-

Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a dropping funnel.

-

Addition of Reagents: Place 2-tert-Butyl-4-hydroxypyrimidine in the flask and slowly add phosphorus oxychloride (POCl₃) at 0 °C.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux for several hours. The reaction should be monitored by TLC.

-

Work-up: Carefully quench the reaction mixture by pouring it onto crushed ice with vigorous stirring.

-

Extraction: Extract the aqueous mixture with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 2-tert-Butyl-4-chloropyrimidine.

Key Reactions and Applications in Drug Discovery

The chlorine atom at the 4-position of 2-tert-Butyl-4-chloropyrimidine is a versatile handle for introducing a variety of substituents, making it a valuable intermediate in the synthesis of compound libraries for drug discovery.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds and is extensively used to synthesize 2,4-disubstituted pyrimidines. This reaction allows for the introduction of a wide range of aryl and heteroaryl groups at the 4-position, which is a common strategy in the development of kinase inhibitors.

Caption: Suzuki-Miyaura cross-coupling of 2-tert-Butyl-4-chloropyrimidine.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

The following is a general protocol that may require optimization for specific substrates.

-

Reaction Setup: To a microwave vial or a Schlenk flask, add 2-tert-Butyl-4-chloropyrimidine, the corresponding aryl or heteroaryl boronic acid (1.1 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents), and a base (e.g., K₂CO₃, 2 equivalents).

-

Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water.

-

Reaction: Seal the vessel and heat the reaction mixture under microwave irradiation or conventional heating until the starting material is consumed, as monitored by TLC or LC-MS.

-

Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent like ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to yield the desired 2-tert-butyl-4-substituted pyrimidine.

Nucleophilic Aromatic Substitution (SNA_r)

The electron-deficient nature of the pyrimidine ring facilitates nucleophilic aromatic substitution at the 4-position. This allows for the introduction of various nucleophiles, such as amines, to generate libraries of 4-amino-2-tert-butylpyrimidine derivatives, another important class of kinase inhibitors.

Potential as Kinase Inhibitors

The 2,4-disubstituted pyrimidine scaffold is a well-established pharmacophore for kinase inhibitors. The substituent at the 4-position often interacts with the hinge region of the kinase ATP-binding site, while the group at the 2-position can be tailored to occupy adjacent hydrophobic pockets, thereby enhancing potency and selectivity.

Caption: Mechanism of kinase inhibition by a 2,4-disubstituted pyrimidine.

Quantitative Data on Related Pyrimidine Derivatives

While specific biological data for 2-tert-Butyl-4-chloropyrimidine is not extensively published, the inhibitory activities of structurally related 2,4-disubstituted pyrimidines against various kinases and cancer cell lines have been reported. This data provides valuable insights into the potential of derivatives of 2-tert-Butyl-4-chloropyrimidine.

| Compound Class | Target Kinase/Cell Line | IC₅₀/GI₅₀ (µM) |

| 2-Alkyl-4-amino-thieno[2,3-d]pyrimidines | MCF-7 (Breast Cancer) | 0.045 - 0.11[3][4] |

| 2-Alkyl-4-amino-thieno[2,3-d]pyrimidines | MDA-MB-231 (Breast Cancer) | 0.16 - 0.24[3][4] |

| 2,4-Diaminopyrimidine-5-carboxamides | Sky Kinase | 0.035 - 0.355[5] |

| 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines | CDK9 Kinase | Kᵢ = 0.134[6] |

| 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines | HCT-116 (Colon Cancer) | 0.04 - 0.09[6] |

Conclusion

2-tert-Butyl-4-chloropyrimidine is a highly valuable and versatile building block in the field of drug discovery. Its strategic substitution pattern allows for the efficient synthesis of diverse libraries of compounds, particularly through Suzuki-Miyaura cross-coupling and nucleophilic aromatic substitution reactions. The resulting 2,4-disubstituted pyrimidines are privileged scaffolds for the development of potent and selective kinase inhibitors. The data on related compounds strongly suggests that derivatives of 2-tert-Butyl-4-chloropyrimidine hold significant promise for the development of novel therapeutics targeting a range of diseases, including cancer. Further exploration of the chemical space around this core structure is warranted to unlock its full therapeutic potential.

References

- 1. EP0326389B1 - Process for preparing 4-hydroxypyrimidine - Google Patents [patents.google.com]

- 2. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. mch.estranky.sk [mch.estranky.sk]

- 6. pubs.acs.org [pubs.acs.org]

Stability and Storage of 2-tert-Butyl-4-chloropyrimidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for 2-tert-Butyl-4-chloropyrimidine, a key intermediate in pharmaceutical synthesis. Understanding the stability profile of this compound is critical for ensuring its quality, purity, and performance in drug discovery and development applications. The information presented herein is compiled from safety data sheets and extrapolated from stability studies of structurally related compounds to provide a comprehensive resource.

Summary of Recommended Storage and Handling

Proper storage and handling are paramount to maintaining the integrity of 2-tert-Butyl-4-chloropyrimidine. The compound is generally stable under standard ambient conditions, but specific precautions should be taken to prevent degradation.

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool, dry place. Refrigeration is often recommended for long-term storage. | Minimizes the rate of potential thermal degradation. |

| Atmosphere | Store in a well-ventilated area under an inert atmosphere if possible. | Prevents exposure to moisture and atmospheric contaminants. |

| Container | Keep container tightly closed. | Prevents ingress of moisture and air. |

| Light Exposure | Protect from light. | Minimizes the risk of photodegradation. |

Handling Precautions: Handle in accordance with good industrial hygiene and safety practices. Avoid dust formation and inhalation. Use appropriate personal protective equipment (PPE), including gloves and eye protection.

Physicochemical Properties

A summary of the key physicochemical properties of 2-tert-Butyl-4-chloropyrimidine is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₁ClN₂ | N/A |

| Molecular Weight | 170.64 g/mol | N/A |

| Appearance | White to off-white crystalline solid | N/A |

| Melting Point | 35-38 °C | N/A |

Potential Degradation Pathways

While specific degradation studies on 2-tert-Butyl-4-chloropyrimidine are not extensively available in the public domain, potential degradation pathways can be inferred based on its chemical structure, which features a reactive chloropyrimidine ring and a bulky tert-butyl group. The primary anticipated degradation pathways are hydrolysis and photolysis.

Hydrolytic Degradation

The chloro group at the 4-position of the pyrimidine ring is susceptible to nucleophilic substitution, particularly by water (hydrolysis). This reaction can be catalyzed by both acidic and basic conditions. The likely product of hydrolysis is 2-tert-Butyl-pyrimidin-4-ol.

Photolytic Degradation

Chlorinated aromatic and heteroaromatic compounds can be susceptible to photodegradation upon exposure to UV light. This process can involve the homolytic cleavage of the carbon-chlorine bond to generate radical intermediates, which can then undergo further reactions to form various degradation products.

Thermal Degradation

While generally stable at ambient temperatures, prolonged exposure to high temperatures could lead to decomposition. Hazardous decomposition products upon combustion include nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen chloride gas.

Experimental Protocols for Stability Assessment

A forced degradation study is recommended to definitively identify degradation products and establish a stability-indicating analytical method. The following protocols are based on general guidelines for pyrimidine derivatives.

Stability-Indicating HPLC Method Development

A reverse-phase high-performance liquid chromatography (RP-HPLC) method is the standard approach for assessing the stability of pharmaceutical compounds.

| Parameter | Typical Conditions |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile and water/buffer gradient |

| Detector | UV at an appropriate wavelength (e.g., 254 nm) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | Ambient or controlled (e.g., 25 °C) |

Forced Degradation Experimental Workflow

The following workflow outlines the steps for a comprehensive forced degradation study.

A Technical Guide to 2-tert-Butyl-4-chloropyrimidine for Drug Discovery Professionals

An in-depth overview of the commercial availability, physicochemical properties, synthesis, and potential applications of 2-tert-Butyl-4-chloropyrimidine in modern drug discovery and development.

This technical guide is intended for researchers, scientists, and drug development professionals interested in the procurement and application of 2-tert-Butyl-4-chloropyrimidine. This versatile heterocyclic building block holds significant potential in the synthesis of novel therapeutic agents. This document provides a comprehensive summary of its commercial availability, key physicochemical and spectral data, a detailed plausible experimental protocol for its synthesis, and a discussion of its relevance in the broader context of medicinal chemistry.

Commercial Availability and Suppliers

2-tert-Butyl-4-chloropyrimidine (CAS No. 18436-67-4) is commercially available from a number of specialized chemical suppliers. Researchers can procure this compound in various quantities, from milligrams for initial screening to larger quantities for lead optimization and scale-up studies. The purity of the commercially available compound is typically high, often exceeding 97%. Below is a summary of some of the key suppliers.

| Supplier | Website | CAS Number | Purity | Notes |

| Apollo Scientific | --INVALID-LINK-- | 18436-67-4 | 97% | A well-established supplier of research chemicals.[1] |

| BLD Pharm | --INVALID-LINK-- | 18436-67-4 | N/A | Provides access to NMR, HPLC, and LC-MS data.[2] |

| 2a biotech | --INVALID-LINK-- | 18436-67-4 | 96%+ | Specializes in fine chemicals and pharmaceutical intermediates.[3][4][5] |

| Advanced ChemBlocks | --INVALID-LINK-- | 18436-67-4 | 97% | Offers a range of novel building blocks for research.[6] |

| Sigma-Aldrich | --INVALID-LINK-- | 18436-67-4 | N/A | A major supplier of research chemicals and reagents.[7] |

| Ascendex Scientific | --INVALID-LINK-- | 18436-67-4 | N/A | Provides a variety of chemical products for research and development.[8] |

| ECHO CHEMICAL CO., LTD. | --INVALID-LINK-- | 18436-67-4 | N/A | A supplier of chemical materials.[9] |

Physicochemical and Spectral Data

A thorough understanding of the physicochemical and spectral properties of 2-tert-Butyl-4-chloropyrimidine is crucial for its application in synthesis and for the characterization of its derivatives.

| Property | Value | Source/Notes |

| Molecular Formula | C₈H₁₁ClN₂ | [2] |

| Molecular Weight | 170.64 g/mol | [2] |

| CAS Number | 18436-67-4 | [1] |

| MDL Number | MFCD10697056 | [1] |

| Boiling Point | No data available | [2] |

| Storage | Inert atmosphere, 2-8°C | [2] |

| SMILES Code | CC(C)(C)C1=NC(Cl)=CC=N1 | [2] |

| Spectral Data | NMR, HPLC, LC-MS, UPLC data available from some suppliers. | [2] |

Experimental Protocol: A Plausible Synthesis Route

While a specific, detailed experimental protocol for the synthesis of 2-tert-Butyl-4-chloropyrimidine is not extensively published, a plausible and efficient method can be devised based on the known reactivity of pyrimidine systems. The suggested route involves the reaction of 2-chloropyrimidine with a suitable tert-butylating agent, such as tert-butyllithium.

Reaction Scheme:

A plausible synthetic route for 2-tert-Butyl-4-chloropyrimidine.

Materials and Equipment:

-

2-Chloropyrimidine

-

tert-Butyllithium (in a suitable solvent like pentane or heptane)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Septa and needles for air-sensitive techniques

-

Low-temperature thermometer

-

Dropping funnel or syringe pump

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a low-temperature thermometer, and a nitrogen inlet is charged with 2-chloropyrimidine (1.0 equivalent) dissolved in anhydrous THF under a nitrogen atmosphere.

-

Cooling: The reaction mixture is cooled to -78 °C using a dry ice/acetone bath.

-

Addition of tert-Butyllithium: A solution of tert-butyllithium (1.1 to 1.5 equivalents) in pentane or heptane is added dropwise to the stirred solution of 2-chloropyrimidine via a syringe or dropping funnel over a period of 30-60 minutes, ensuring the internal temperature does not rise significantly.

-

Reaction Monitoring: The reaction is stirred at -78 °C for an additional 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or LC-MS.

-

Quenching: Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride at -78 °C.

-

Work-up: The reaction mixture is allowed to warm to room temperature. The aqueous layer is separated, and the organic layer is washed sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-tert-Butyl-4-chloropyrimidine.

-

Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Role in Drug Discovery and Development

Substituted pyrimidines are a cornerstone in medicinal chemistry, forming the core scaffold of numerous approved drugs and clinical candidates.[10] Their prevalence is due to their ability to mimic the purine and pyrimidine bases of DNA and RNA, allowing them to interact with a wide range of biological targets. The introduction of a tert-butyl group and a chlorine atom at specific positions on the pyrimidine ring, as in 2-tert-Butyl-4-chloropyrimidine, offers several advantages for drug design:

-

Modulation of Physicochemical Properties: The lipophilic tert-butyl group can enhance membrane permeability and metabolic stability.

-

Vector for Further Functionalization: The chlorine atom at the 4-position is a versatile handle for introducing a variety of substituents through nucleophilic aromatic substitution (SₙAr) reactions. This allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

-

Fine-tuning of Biological Activity: The specific substitution pattern can influence the molecule's binding affinity and selectivity for its target.

The following diagram illustrates the central role of substituted pyrimidines as building blocks in the synthesis of diverse bioactive molecules.

The role of substituted pyrimidines in the drug discovery workflow.

Conclusion

2-tert-Butyl-4-chloropyrimidine is a readily accessible and highly valuable building block for medicinal chemists and drug discovery scientists. Its unique substitution pattern provides a strategic starting point for the synthesis of novel and diverse compound libraries. This guide provides the essential technical information required for the procurement, handling, synthesis, and strategic application of this important heterocyclic intermediate in the quest for new and improved therapeutics.

References

- 1. 18436-67-4 Cas No. | 2-tert-Butyl-4-chloropyrimidine | Apollo [store.apolloscientific.co.uk]

- 2. 18436-67-4|2-tert-Butyl-4-chloropyrimidine|BLD Pharm [bldpharm.com]

- 3. 2abiotech.net [2abiotech.net]

- 4. 2abiotech.com [2abiotech.com]

- 5. 2abiotech.net [2abiotech.net]

- 6. 2-tert-butyl-4-chloropyrimidine 97% | CAS: 18436-67-4 | AChemBlock [achemblock.com]

- 7. 2-tert-butyl-4-chloropyrimidine | 18436-67-4 [sigmaaldrich.com]

- 8. 2-tert-butyl-4-chloropyrimidine – Ascendex Scientific, LLC [ascendexllc.com]

- 9. 2-tert-Butyl-4-chloropyrimidine-ECHO CHEMICAL CO., LTD. [echochemical.com]

- 10. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

The Ascendancy of 2-tert-Butyl-4-chloropyrimidine and its Analogs in Modern Drug Discovery

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized for its presence in the nucleobases of DNA and RNA and its versatile role in the development of targeted therapeutics.[1][2] Among the vast landscape of pyrimidine derivatives, those featuring a tert-butyl group have garnered significant interest due to the unique steric and electronic properties this bulky substituent imparts. This technical guide provides an in-depth literature review of 2-tert-Butyl-4-chloropyrimidine and its analogs, focusing on their synthesis, biological activity, and potential as kinase inhibitors in oncology.

Synthesis of the 2-tert-Butyl-4-chloropyrimidine Scaffold

The synthesis of 2-tert-butyl-4-chloropyrimidine and its analogs generally follows established methods for pyrimidine ring construction and subsequent functionalization. A common strategy involves the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine carrying the tert-butyl substituent. The resulting pyrimidinone can then be chlorinated to yield the target 4-chloro derivative.

Representative Experimental Protocol: Synthesis of a 2-tert-Butyl-4-substituted Pyrimidine Analog

The following protocol is a representative example for the synthesis of a 2-tert-butyl-4-aminopyrimidine derivative, a common analog of 2-tert-Butyl-4-chloropyrimidine.

Step 1: Pinner Reaction for Pyrimidinone Formation

A mixture of a β-keto ester (1.0 eq) and a tert-butyl amidine hydrochloride (1.1 eq) is suspended in a suitable solvent such as ethanol. A base, for example, sodium ethoxide (2.0 eq), is added, and the reaction mixture is heated under reflux for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then neutralized with an acid, and the resulting precipitate, the 2-tert-butyl-pyrimidin-4-ol, is collected by filtration, washed with water, and dried.

Step 2: Chlorination of the Pyrimidinone

The dried 2-tert-butyl-pyrimidin-4-ol (1.0 eq) is treated with a chlorinating agent such as phosphorus oxychloride (POCl₃) (excess, often used as solvent) with or without a catalytic amount of a tertiary amine like N,N-dimethylaniline. The mixture is heated at reflux for several hours. After cooling, the excess POCl₃ is removed by distillation under reduced pressure. The residue is carefully poured onto crushed ice and neutralized with a base (e.g., sodium bicarbonate). The resulting crude 2-tert-butyl-4-chloropyrimidine is extracted with an organic solvent (e.g., dichloromethane), and the organic layer is dried over anhydrous sodium sulfate and concentrated.

Step 3: Nucleophilic Aromatic Substitution (SNAr)

The crude 2-tert-butyl-4-chloropyrimidine (1.0 eq) is dissolved in a polar aprotic solvent like dimethylformamide (DMF) or isopropanol. The desired amine (1.2 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq) are added. The reaction mixture is heated, and the progress is monitored by TLC. Upon completion, the mixture is cooled, and the product is precipitated by the addition of water. The solid is collected by filtration, washed with water, and purified by column chromatography or recrystallization to yield the final 2-tert-butyl-4-aminopyrimidine analog.

Biological Activity of 2-tert-Butylpyrimidine Analogs as Kinase Inhibitors

Analogs of 2-tert-Butyl-4-chloropyrimidine have shown significant promise as inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer.[1][2] The tert-butyl group can effectively occupy hydrophobic pockets in the kinase active site, contributing to both potency and selectivity.

Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibition

A series of 2-aminopyrimidine derivatives have been developed as highly selective inhibitors of FGFR4, a receptor tyrosine kinase implicated in hepatocellular carcinoma and certain breast cancers.[3] The general structure of these inhibitors features a 2-aminopyrimidine core, often with a tert-butyl or similar bulky group at the 2-position, which anchors the molecule in the ATP-binding pocket of the kinase.

Below is a diagram illustrating the general workflow for the synthesis of such FGFR4 inhibitors.

The following table summarizes the in vitro activity of representative 2-aminopyrimidine-based FGFR4 inhibitors.

| Compound | FGFR4 IC₅₀ (nM) | FGFR1 IC₅₀ (nM) | FGFR2 IC₅₀ (nM) | FGFR3 IC₅₀ (nM) | MDA-MB-453 IC₅₀ (µM) |

| 2n | 2.6 | >10000 | >10000 | >10000 | 0.38 |

| 1 (Control) | 6.0 | >1000 | >1000 | >1000 | - |

| FIIN-1 (Control) | 261.3 | 3.6 | 2.3 | 6.0 | - |

| Data sourced from literature.[3] |

Rearranged during Transfection (RET) Kinase Inhibition

Mutations in the RET proto-oncogene are drivers in several types of cancer, including thyroid and lung carcinomas.[4] N-trisubstituted pyrimidine derivatives have been discovered as potent inhibitors of both wild-type and mutant forms of RET kinase.[4][5] Structure-activity relationship (SAR) studies have shown that substitution at the 2-position of the pyrimidine ring with groups like tert-butyl can significantly impact the inhibitory activity.[4]

The signaling pathway downstream of RET activation is a key target for these inhibitors.

The table below presents the inhibitory activity of selected trisubstituted pyrimidine analogs against RET kinase.

| Compound | RET IC₅₀ (nM) | RETV804M IC₅₀ (nM) |

| 20 | 1.1 | 4.8 |

| 34 | >1000 | >1000 |

| 35 | >1000 | >1000 |

| 36 | >1000 | >1000 |

| Data sourced from literature.[4] |

Dual BRD4 and PLK1 Inhibition

In the pursuit of multi-targeted cancer therapies, novel aminopyrimidine derivatives have been identified as dual inhibitors of Bromodomain-containing protein 4 (BRD4) and Polo-like kinase 1 (PLK1), two important targets in oncology.[6] The antiproliferative activity of these compounds has been evaluated against various cancer cell lines.

The following table summarizes the cytotoxic activity of representative dual BRD4/PLK1 inhibitors.

| Compound | MDA-MB-231 IC₅₀ (µM) | HT-29 IC₅₀ (µM) | U-937 IC₅₀ (µM) |

| 4 | 0.98 | 1.25 | 2.54 |

| 7 | 0.4 | 0.79 | 1.85 |

| Methotrexate (Control) | 2.79 | 0.99 | 1.22 |

| Data sourced from literature.[6] |

Conclusion

2-tert-Butyl-4-chloropyrimidine serves as a valuable scaffold for the development of potent and selective kinase inhibitors. The strategic incorporation of the tert-butyl group at the 2-position allows for effective probing of hydrophobic regions within the ATP-binding sites of kinases like FGFR4 and RET. The 4-chloro position provides a convenient handle for the introduction of various substituents to fine-tune the biological activity and pharmacokinetic properties of these molecules. The analogs of 2-tert-Butyl-4-chloropyrimidine have demonstrated significant potential in preclinical studies, particularly in the context of targeted cancer therapy. Further optimization of this scaffold holds considerable promise for the discovery of novel drug candidates to address unmet medical needs in oncology and other therapeutic areas.

References

- 1. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-Aminopyrimidine Derivatives as New Selective Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of N-Trisubstituted Pyrimidine Derivatives as Type I RET and RET Gatekeeper Mutant Inhibitors with a Novel Kinase Binding Pose - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of N-Trisubstituted Pyrimidine Derivatives as Type I RET and RET Gatekeeper Mutant Inhibitors with a Novel Kinase Binding Pose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of 2-tert-Butyl-4-chloropyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the creation of biaryl and heteroaryl-aryl structures. These structural motifs are of significant interest in medicinal chemistry and materials science. This document provides a detailed protocol for the Suzuki coupling of 2-tert-Butyl-4-chloropyrimidine with various aryl and heteroaryl boronic acids. While aryl chlorides are often more cost-effective and readily available than their bromide or iodide counterparts, their lower reactivity can present a challenge.[1][2] Successful coupling of these less reactive electrophiles typically requires carefully selected palladium catalysts, specialized ligands, and optimized reaction conditions to achieve high yields.[2][3] These application notes are intended to serve as a comprehensive guide for researchers utilizing this versatile building block in their synthetic endeavors.

Materials and Reagents

-

2-tert-Butyl-4-chloropyrimidine

-

Aryl or heteroaryl boronic acid

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Palladium(II) acetate [Pd(OAc)₂])

-

Phosphine ligand (if using a ligand-supported catalyst, e.g., SPhos, XPhos)

-

Base (e.g., Potassium carbonate [K₂CO₃], Potassium phosphate [K₃PO₄], Cesium carbonate [Cs₂CO₃])

-

Anhydrous solvents (e.g., 1,4-Dioxane, Toluene, Tetrahydrofuran [THF])

-

Degassed water

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware (Schlenk flask or sealed microwave vial)

-

Magnetic stirrer and heating plate or microwave reactor

-

Solvents for work-up and purification (e.g., Ethyl acetate, Hexanes, Dichloromethane)

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

General Reaction Scheme

The palladium-catalyzed cross-coupling reaction involves the reaction of 2-tert-Butyl-4-chloropyrimidine with an organoboron reagent, typically a boronic acid or a boronate ester, in the presence of a base.

Caption: General scheme of the Suzuki-Miyaura coupling reaction.

Data Presentation: Typical Reaction Conditions

The following table summarizes common conditions for the Suzuki coupling of chloropyrimidines, which can be used as a starting point for the optimization of reactions with 2-tert-Butyl-4-chloropyrimidine.

| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Pd(PPh₃)₄ (5) | - | K₂CO₃ (3) | 1,4-Dioxane | 100 | 24 | Moderate to High | [4] |

| Pd(PPh₃)₄ (0.5) | - | K₂CO₃ (3) | 1,4-Dioxane/H₂O (2:1) | 100 (Microwave) | 0.25 | Good to Excellent | [4] |

| Pd₂(dba)₃ (1-3) | P(t-Bu)₃ (2-6) | KF (spray-dried) | THF | 50 | Overnight | Moderate | [1] |

| Pd(OAc)₂ (0.05) | - | K₃PO₄ | Toluene/H₂O | 130 | 17 | High (GC Yield) | [3] |

| Pd(PPh₃)₂Cl₂ (1-5) | - | K₂CO₃ (2M aq.) | 1,4-Dioxane | 60-80 | 2-5 | High | [5] |

Experimental Protocols

The following is a generalized protocol for the Suzuki coupling of 2-tert-Butyl-4-chloropyrimidine with an arylboronic acid. This procedure should be optimized for specific substrates and desired outcomes.

Protocol 1: Conventional Heating

-

Inert Atmosphere Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 2-tert-Butyl-4-chloropyrimidine (1.0 equiv.), the corresponding arylboronic acid (1.1-1.5 equiv.), and the base (2-3 equiv.).

-

Evacuation and Backfilling: Seal the flask and evacuate under high vacuum, then backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.[2]

-

Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst (and ligand, if separate).

-

Solvent Addition: Add the degassed anhydrous solvent (e.g., 1,4-dioxane) via syringe. If an aqueous system is used, add the degassed water portion. The typical concentration is 0.1-0.5 M.[3]

-

Reaction: Place the sealed flask in a preheated oil bath and stir at the desired temperature (typically 80-110 °C).[3]

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Synthesis

-

Reaction Setup: To a 10 mL microwave reactor vial containing a magnetic stir bar, add 2-tert-Butyl-4-chloropyrimidine (0.5 mmol), the desired boronic acid (0.5 mmol), and the base (1.5 mmol).

-

Catalyst and Solvent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.5 mol%). Add 6 mL of a degassed solvent mixture (e.g., 1,4-dioxane and water, 2:1 v/v).[4]

-

Reaction: Seal the vial with a cap and place it in the microwave reactor. Irradiate the reaction mixture at a set temperature (e.g., 100 °C) for a specified time (e.g., 15 minutes) with stirring.[4]

-

Work-up and Purification: After the reaction is complete, allow the vial to cool to room temperature. Transfer the reaction mixture to a separatory funnel and extract the aqueous phase with an organic solvent (e.g., ethyl acetate, 3 x 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel.

Experimental Workflow and Catalytic Cycle

The following diagrams illustrate the general experimental workflow and the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: A typical experimental workflow for the Suzuki coupling reaction.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-tert-Butyl-4-chloropyrimidine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to palladium-catalyzed cross-coupling reactions involving 2-tert-Butyl-4-chloropyrimidine. This key building block is frequently utilized in the synthesis of complex organic molecules in the pharmaceutical and agrochemical industries. Due to the electron-deficient nature of the pyrimidine ring and the steric hindrance from the tert-butyl group, careful selection of the palladium catalyst, ligand, base, and reaction conditions is crucial for achieving high yields and selectivity.

This document outlines detailed protocols and summarizes reaction conditions for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions with 2-tert-Butyl-4-chloropyrimidine.

General Considerations for Cross-Coupling Reactions

The success of palladium-catalyzed cross-coupling with 2-tert-Butyl-4-chloropyrimidine is highly dependent on several key factors:

-

Palladium Precatalyst: A range of Pd(0) and Pd(II) sources can be employed. Common choices include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄. The choice of precatalyst can influence reaction kinetics and catalyst stability.

-

Ligand: The ligand is critical for an efficient catalytic cycle. For the coupling of chloro-heteroarenes, electron-rich and sterically bulky phosphine ligands, such as those from the Buchwald and Hartwig groups (e.g., XPhos, SPhos, RuPhos), are often effective in promoting the oxidative addition of the C-Cl bond. N-heterocyclic carbenes (NHCs) have also shown promise.

-

Base: The base plays a crucial role in the transmetalation and catalyst regeneration steps. Common bases include inorganic salts like K₂CO₃, K₃PO₄, and Cs₂CO₃, as well as alkoxides such as NaOt-Bu. The choice of base can significantly impact reaction rates and selectivity.

-

Solvent: The solvent must be compatible with the reagents and stable at the required reaction temperature. Anhydrous and deoxygenated solvents are typically used to prevent catalyst deactivation. Common solvents include toluene, dioxane, and THF.

Suzuki-Miyaura Coupling: Synthesis of 2-tert-Butyl-4-arylpyrimidines

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between 2-tert-Butyl-4-chloropyrimidine and various aryl or heteroaryl boronic acids or their esters.

General Reaction Scheme:

Caption: General scheme for the Suzuki-Miyaura coupling of 2-tert-Butyl-4-chloropyrimidine.

Optimized Reaction Conditions for Suzuki-Miyaura Coupling

The following table summarizes typical conditions for the Suzuki-Miyaura coupling of chloropyrimidines with various boronic acids. While specific data for 2-tert-Butyl-4-chloropyrimidine is limited in publicly available literature, these conditions provide a strong starting point for optimization.

| Aryl Boronic Acid | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Phenylboronic acid | Pd₂(dba)₃ (2) | P(t-Bu)₃ (4) | KF (3) | THF | 50 | 12-16 | Moderate |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂ (3) | SPhos (6) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 12 | Good |

| 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (3) | Toluene/EtOH/H₂O | 80 | 12 | Good |

Note: "Moderate" and "Good" yields are qualitative descriptions based on typical outcomes for similar substrates and require optimization for specific cases.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a general procedure and may require optimization for specific substrates.

Materials:

-

2-tert-Butyl-4-chloropyrimidine (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)

-

Ligand (e.g., P(t-Bu)₃, 4 mol%)

-

Base (e.g., KF, 3.0 equiv)

-

Anhydrous, degassed solvent (e.g., THF)

Procedure:

-

To a flame-dried Schlenk flask, add 2-tert-Butyl-4-chloropyrimidine, the arylboronic acid, the palladium catalyst, the ligand, and the base.

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add the degassed solvent via syringe.

-

Heat the reaction mixture to the desired temperature (e.g., 50 °C) and stir for the required time (e.g., 12-16 hours). Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-